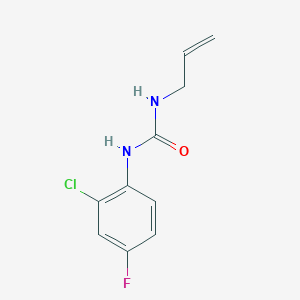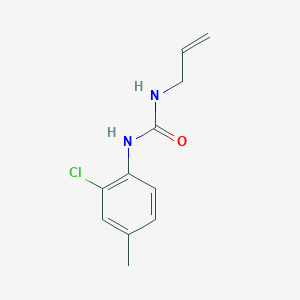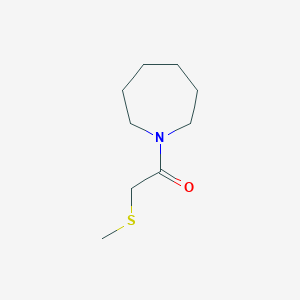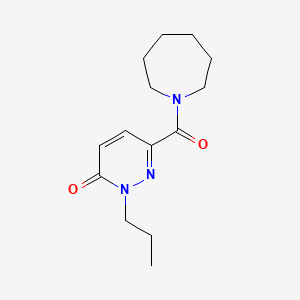
1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea (CFPU) is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. CFPU is a urea derivative that has shown promising results in preclinical studies as an anti-cancer agent. In
作用机制
The exact mechanism of action of 1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea is not fully understood. However, it is believed to work by targeting multiple signaling pathways involved in cancer growth and progression. This compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. It also inhibits the STAT3 pathway, which is involved in inflammation and cancer cell survival. This compound has also been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. It has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. This compound has been shown to have a synergistic effect with other anti-cancer agents, making it a potential combination therapy option.
实验室实验的优点和局限性
1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea has several advantages for lab experiments. It is easy to synthesize and purify, and its anti-cancer properties have been extensively studied in preclinical models. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy in vivo.
未来方向
There are several future directions for 1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea research. One area of interest is the development of this compound analogs with improved solubility and stability. Another area of interest is the development of this compound-based combination therapies for cancer. This compound has also shown potential as an anti-inflammatory agent, and further research in this area could lead to new therapeutic applications. Finally, the development of this compound as a diagnostic tool for cancer could also be explored.
Conclusion
In conclusion, this compound is a promising chemical compound that has shown potential as an anti-cancer agent. Its synthesis method has been optimized for high yields and purity, and its mechanism of action has been extensively studied. This compound has low toxicity in normal cells and has shown synergistic effects with other anti-cancer agents. However, its solubility and stability limitations need to be addressed for in vivo applications. Future research in this compound analogs, combination therapies, anti-inflammatory properties, and diagnostic applications could lead to new therapeutic options for cancer.
合成方法
The synthesis of 1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea involves the reaction of 2-chloro-4-fluoroaniline with propargyl isocyanate in the presence of a base. The resulting intermediate is then reacted with propargylamine to yield this compound. The synthesis method has been optimized to obtain high yields and purity of the final product.
科学研究应用
1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound works by inducing apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are crucial steps in the metastasis of cancer.
属性
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O/c1-2-5-13-10(15)14-9-4-3-7(12)6-8(9)11/h2-4,6H,1,5H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOUHJMNNZCQGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=C(C=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(2-Chloro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512352.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7512353.png)
![cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512364.png)


![6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile](/img/structure/B7512387.png)

![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7512404.png)

